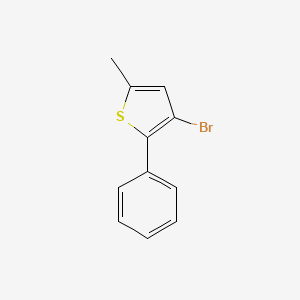
3-bromo-5-methyl-2-phenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methyl-2-phenylthiophene is an organic compound with the molecular formula C11H9BrS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and are widely used in various fields of chemistry and industry. The compound features a thiophene ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and a phenyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-2-phenylthiophene can be achieved through several methods. One common approach involves the bromination of 5-methyl-2-phenylthiophene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Another method involves the Suzuki coupling reaction, where 3-bromo-5-methylthiophene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This method provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination or coupling reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-methyl-2-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The thiophene ring can be reduced to form dihydrothiophenes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: Various substituted thiophenes
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophenes
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-methyl-2-phenylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers. These materials are important in the development of organic semiconductors and optoelectronic devices.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological properties. They are evaluated for their efficacy in treating various diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials for electronic and industrial applications.
Wirkmechanismus
The mechanism of action of 3-bromo-5-methyl-2-phenylthiophene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-methyl-5-phenylthiophene
- 2-Bromo-5-methylthiophene
- 3-Methyl-2-phenylthiophene
Comparison
Compared to similar compounds, 3-bromo-5-methyl-2-phenylthiophene is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry. For example, the presence of the bromine atom at the 3-position allows for selective functionalization, which is valuable in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
61285-23-2 |
|---|---|
Molekularformel |
C11H9BrS |
Molekulargewicht |
253.16 g/mol |
IUPAC-Name |
3-bromo-5-methyl-2-phenylthiophene |
InChI |
InChI=1S/C11H9BrS/c1-8-7-10(12)11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
MOHVMBMQMDAZQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C2=CC=CC=C2)Br |
Kanonische SMILES |
CC1=CC(=C(S1)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


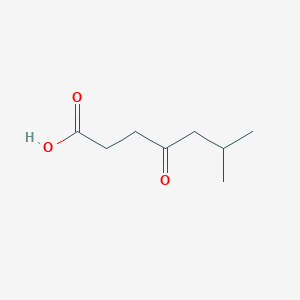

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B3192104.png)


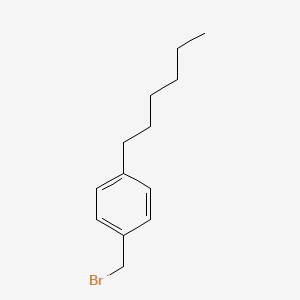

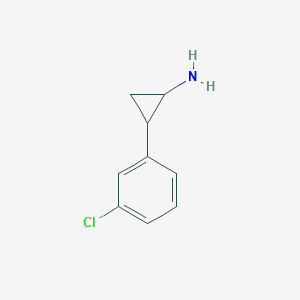
![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3192140.png)
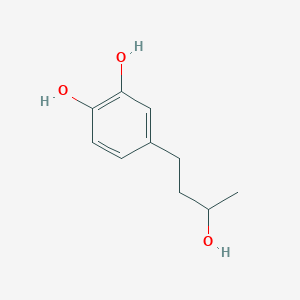
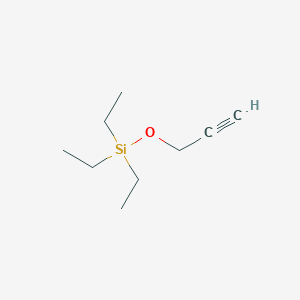
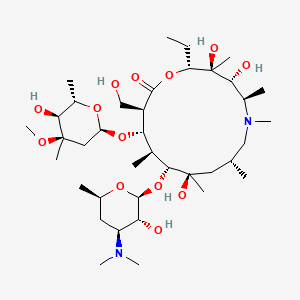
![Phosphonic acid, [3-(3-methylphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B3192160.png)

